molecular formula C25H38N4O7 B1284316 Boc-pro-pro-pro-pro-OH CAS No. 29804-52-2

Boc-pro-pro-pro-pro-OH

Cat. No. B1284316
CAS RN: 29804-52-2
M. Wt: 506.6 g/mol
InChI Key: RSIYRONDCOJJQA-VJANTYMQSA-N
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Description

“Boc-pro-pro-pro-pro-OH” is a compound with the molecular formula C25H38N4O7 . It is a proline functionalized dipeptide .


Synthesis Analysis

The synthesis of similar compounds, such as Boc-Pro-Pro-OH, involves a reaction of 2-chloroethylamine with different dipeptides followed by a reaction with 1-methylimidazole and subsequent anion exchange . The synthesized compounds have similar characteristics to conventional imidazolium ionic liquids .


Molecular Structure Analysis

The molecular structure of “Boc-pro-pro-pro-pro-OH” can be represented by the SMILES string CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O . This represents the connectivity and stereochemistry of the molecule.


Physical And Chemical Properties Analysis

“Boc-pro-pro-pro-pro-OH” has a molecular weight of 506.592 Da . Its physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond acceptor count, hydrogen bond donor count, freely rotating bonds, and polar surface area can be predicted using computational methods .

Scientific Research Applications

Synthesis of Novel Proline-Based Imidazolium Ionic Liquids

“Boc-pro-pro-pro-pro-OH” can be used in the synthesis of novel proline-based imidazolium ionic liquids . These ionic liquids have a wide range of physicochemical and biological properties, making them suitable for various applications such as electrochemical sensors, super capacitors, biocatalytic reactions, biosensors, and bio preservation .

Protein Solubilization, Stabilization, and Crystallization

The ionic liquids synthesized using “Boc-pro-pro-pro-pro-OH” can be used for protein solubilization, stabilization, and crystallization . This is particularly useful in the field of biochemistry where proteins often need to be crystallized for structural analysis.

Miscibility with Water and/or Organic Solvents

The ionic liquids synthesized using “Boc-pro-pro-pro-pro-OH” have good miscibility with water and/or organic solvents . This property makes them useful in various chemical reactions and processes where a good solvent is required.

Melting Point

The ionic liquids synthesized using “Boc-pro-pro-pro-pro-OH” have a melting temperature less than 100 °C . This low melting point can be advantageous in certain applications where a low-temperature solvent is required.

CO2 Absorption and Membrane Transport Properties

The ionic liquids synthesized using “Boc-pro-pro-pro-pro-OH” have excellent CO2 absorption and membrane transport properties . This makes them potentially useful in applications related to carbon capture and storage.

Building Blocks for Solid Phase Peptide Synthesis

“Boc-pro-pro-pro-pro-OH” can be used as building blocks for solid phase peptide synthesis . This is a method used to chemically synthesize peptides, which are short chains of amino acid monomers linked by peptide bonds.

properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N4O7/c1-25(2,3)36-24(35)29-15-6-10-18(29)22(32)27-13-4-8-16(27)20(30)26-12-5-9-17(26)21(31)28-14-7-11-19(28)23(33)34/h16-19H,4-15H2,1-3H3,(H,33,34)/t16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIYRONDCOJJQA-VJANTYMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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